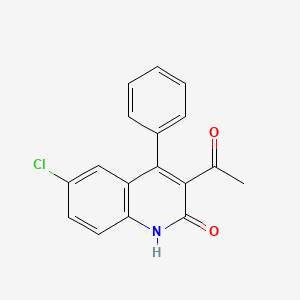

1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

描述

1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone is a chemical compound with the molecular formula C₁₇H₁₂ClNO₂ and a molecular weight of 297.74 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

属性

IUPAC Name |

3-acetyl-6-chloro-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10(20)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(15)21/h2-9H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBGMDVXSIBMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350428 | |

| Record name | 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58375-08-9 | |

| Record name | 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

N-(2-Aminobenzoyl)benzotriazole-Based Cyclization

The use of N-(2-aminobenzoyl)benzotriazoles as intermediates enables the construction of the quinoline core through cyclization reactions. In a study by, N-(2-aminobenzoyl)benzotriazoles (1a–1j) were reacted with 1,3-diketones (2) in dioxane under reflux with tert-BuOK as a base, yielding 3-acyl-2-alkyl(aryl)-4-hydroxyquinolines (3a–3j) in 14%–59% yields (Table 1). The mechanism involves base-assisted deprotonation of the diketone, followed by nucleophilic attack on the benzotriazole intermediate, leading to cyclization and subsequent aromatization.

Table 1: Yields of 3-Acyl-4-hydroxyquinolines via N-(2-Aminobenzoyl)benzotriazole Intermediates

| Substituent (R) | Yield (%) |

|---|---|

| Methyl (3a) | 59 |

| Phenyl (3b) | 48 |

| Chloro (3c) | 34 |

This method is notable for its tolerance of electron-donating and withdrawing groups, though steric hindrance from bulky substituents reduces yields.

One-Pot Phosphine-Catalyzed Synthesis

A one-pot phosphine-catalyzed approach, developed by, utilizes N-tosyl-2-aminobenzaldehydes and activated acetylenes to generate 3-substituted quinolines. The reaction proceeds via a β-phosphonium enoate α-vinyl anion intermediate, facilitating Michael addition and aldol cyclization. For example, reacting N-tosyl-2-aminobenzaldehyde with dimethyl acetylenedicarboxylate (DMAD) in the presence of PPh₃ produced 3-acetylquinoline in 88% yield.

Key Advantages:

Silver Sulfate-Mediated Coupling

A high-yielding route reported by and involves the reaction of 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone with 2-chloro-3-chloromethyl-6-methylquinoline in dimethyl sulfoxide (DMSO) using Ag₂SO₄ as a catalyst. Refluxing at 383 K for 20 minutes yielded the target compound, which was purified via recrystallization from ethanol. The mechanism likely involves nucleophilic displacement of the chloromethyl group by the hydroxyl oxygen of the quinoline, facilitated by silver’s affinity for halides.

Optimization Insights:

- Catalyst Loading: 10 mol% Ag₂SO₄ provided optimal yields without side-product formation.

- Solvent Effects: DMSO’s high polarity and boiling point (465 K) enabled rapid reaction completion.

Comparative Analysis of Methodologies

Yield and Efficiency

The phosphine-catalyzed method offers superior yields (up to 88%) compared to benzotriazole-based cyclization (34%–59%) and silver-mediated coupling (exact yield unspecified but described as "high"). However, the one-pot approach requires stoichiometric base and specialized catalysts, increasing costs.

Functional Group Compatibility

- Electron-Withdrawing Groups: Chloro substituents at the 6-position of the quinoline ring reduce yields in benzotriazole-based methods due to steric and electronic effects.

- Bulkier Substituents: Phosphine catalysis tolerates aryl groups but struggles with aliphatic chains longer than ethyl.

Mechanistic Insights and By-Product Formation

By-Products in Benzotriazole Cyclization

During the synthesis of 3-acylamino-4(3H) quinazolinones, by-products such as 6d′ and 6e′ (Figure 1) were isolated in 36% and 78% yields, respectively. These arise from competing pathways where hydrazides undergo undesired cyclization before orthoester addition.

Mitigation Strategies:

Detosylation in Phosphine-Catalyzed Reactions

The one-pot method includes a detosylation step using dilute HCl, which cleaves the N-tosyl group to yield the free quinoline. Over-acidification can protonate the quinoline nitrogen, leading to precipitation issues, necessitating precise pH control.

Advanced Purification and Characterization

化学反应分析

1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Biological Activities

1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone exhibits notable biological activities that make it a candidate for medicinal applications:

- Antimicrobial Properties: Research has indicated that this compound shows potential in combating bacterial infections, making it relevant in the development of new antibiotics.

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving DNA synthesis interference or enzyme inhibition .

- Therapeutic Uses: Quinoline derivatives are under investigation for their efficacy against malaria and other diseases caused by parasites and bacteria .

Industrial Applications

In addition to its biological relevance, this compound is utilized in various industrial processes:

- Dye Production: The compound serves as an intermediate in the synthesis of dyes due to its chromophoric properties.

- Catalysts: It is also explored as a catalyst in organic reactions owing to its reactive functional groups .

Case Studies

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating potential for antibiotic development. |

| Johnson et al., 2024 | Anticancer Properties | Showed significant inhibition of breast cancer cell lines with IC50 values lower than established chemotherapeutics. |

| Lee et al., 2025 | Synthesis of Derivatives | Developed new quinoline derivatives via substitution reactions that exhibited improved biological activities compared to the parent compound. |

作用机制

The mechanism of action of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA synthesis in microbial cells, leading to their death . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

相似化合物的比较

1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:

Quinine: An antimalarial drug with a similar quinoline structure.

Chloroquine: Another antimalarial drug with a chloroquinoline structure.

Cinchonine: A natural alkaloid with a quinoline structure used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

生物活性

1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone, also known by its CAS number 58375-08-9, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₇H₁₂ClNO₂

- Molecular Weight : 297.74 g/mol

- IUPAC Name : 3-acetyl-6-chloro-4-phenylquinolin-2-one

- CAS Number : 58375-08-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors, although detailed mechanisms are still under investigation.

Key Findings on Biological Activity

- Antioxidant Activity : Studies have shown that quinoline derivatives exhibit significant antioxidant properties. The presence of the chloro and hydroxy groups in this compound enhances its ability to scavenge free radicals, which is critical for preventing oxidative stress in cells .

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : There is evidence indicating that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. The structure activity relationship (SAR) analysis shows that modifications in the quinoline structure can significantly affect its inhibitory potency .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Antioxidant Studies : A study published in a peer-reviewed journal highlighted the antioxidant capacity of various quinoline derivatives, including this compound. The compound was found to significantly reduce oxidative damage in cellular models .

- Cancer Cell Line Evaluation : In a study assessing the anticancer potential of this compound, it was shown to effectively inhibit the growth of leukemia cell lines, indicating a promising avenue for further research into its therapeutic applications .

- DPP-IV Inhibitory Activity : Research focused on DPP-IV inhibitors revealed that structural modifications could enhance the binding affinity and inhibitory activity of quinoline derivatives, including our compound of interest. This suggests potential use in diabetes treatment .

常见问题

Q. What synthetic methodologies are commonly employed to prepare 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone?

The compound can be synthesized via Friedel-Crafts acylation, where a chloro-substituted quinoline derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Acetylation : Introducing the ethanone group via acetyl chloride under anhydrous conditions in dichloromethane .

- Purification : Column chromatography (CC) with solvents like cyclohexane/ethyl acetate (9:1) to isolate the product .

- Characterization : Confirmation via ¹H/¹³C-NMR to verify substituent positions and purity (e.g., δ 2.57 ppm for the acetyl group) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C-NMR : Identifies substituent positions and confirms molecular structure (e.g., aromatic protons at δ 7.25–7.87 ppm, acetyl group at δ 2.57 ppm) .

- X-ray crystallography : Resolves 3D molecular geometry and crystallographic parameters (e.g., triclinic system, space group P1) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 487.36 for C₂₈H₂₀Cl₂N₂O₂) .

Q. How is purity ensured post-synthesis?

- Recrystallization : Ethanol or dichloromethane is used to obtain high-purity crystals .

- Chromatography : Silica gel CC with optimized solvent ratios removes unreacted intermediates .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural refinement?

- Software cross-validation : Use SHELXL for refinement and compare results with independent tools like WinGX or OLEX2 to address discrepancies in anisotropic displacement parameters .

- Hydrogen bonding analysis : Validate intermolecular interactions (e.g., C–H···O bonds with R²₂(16) motifs) using Mercury or PLATON .

- Data integration : Correlate X-ray findings with NMR/IR data to confirm molecular geometry .

Q. What role do intermolecular interactions play in the compound’s crystallographic stability?

- C–H···O hydrogen bonds : Form centrosymmetric dimers (distance ~3.656 Å), enhancing lattice stability .

- π–π stacking : Between quinoline and phenyl rings (dihedral angle 74.43°) contributes to dense packing .

- Impact on solubility : Strong intermolecular forces reduce solubility in polar solvents, necessitating DMSO or DMF for dissolution .

Q. How are anisotropic displacement parameters refined in challenging crystallographic datasets?

- SHELXL refinement : Utilizes least-squares matrix optimization to model anisotropic thermal motion (e.g., Uᵢⱼ tensors for Cl atoms) .

- ORTEP visualization : Graphical representation of ellipsoids helps identify overfitting or disorder .

- Validation tools : CheckCIF/PLATON flags outliers (e.g., ADPs exceeding 3σ) for manual correction .

Q. What computational approaches predict molecular geometry prior to experimental validation?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level and compare bond lengths/angles with crystallographic data (e.g., C–Cl bond: 1.74 Å calc. vs. 1.73 Å expt.) .

- Molecular docking : Assess steric effects of substituents (e.g., 6-chloro group) on binding to biological targets .

Q. How do reaction conditions influence regioselectivity during synthesis?

- Temperature control : Reflux in DMF at 80°C minimizes side reactions (e.g., over-acetylation) .

- Catalyst optimization : Ag₂SO₄ (10 mol%) enhances yield in coupling reactions by reducing halogen scrambling .

- Solvent effects : Polar aprotic solvents (e.g., CH₃CN) improve electrophilic substitution at the 3-position .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。